1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
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Description
1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Activity : Some studies focus on the synthesis of 1,3-disubstituted ureas and their biological activities. For instance, Chalina et al. (1998) explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, evaluating their antiarrhythmic and hypotensive properties. One compound demonstrated strong hypotensive action, and others showed antiarrhythmic activity comparable to Propranolol (Chalina, Chakarova, & Staneva, 1998).
Directed Lithiation : Smith et al. (2013) described the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products. This research highlights the chemical versatility and potential for modification of urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).
Biological Applications and Environmental Impact
Hydrogen-Bonding Motifs : Research by McCormick et al. (2013) investigated the steric influences on hydrogen-bonding motifs in cyclic ureas. This study provides insights into the structural and bonding characteristics of urea derivatives, which could inform their application in biological systems (McCormick et al., 2013).
Biotransformation of Oxygenates : The biotransformation and environmental fate of oxygenates like methyl tert-butyl ether (MTBE) have been studied to understand their degradation and potential impact. This research is relevant to the environmental sciences and could provide context for the degradation behavior of similar compounds (Fayolle, Vandecasteele, & Monot, 2001).
Properties
IUPAC Name |
1-tert-butyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-9,14,20H,10H2,1-4H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOCGQSMFOQLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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